Cas no 920282-82-2 (1H-1,2,3-Triazole, 4-[2-(4-methoxyphenyl)ethynyl]-1-(phenylmethyl)-)
920282-82-2 structure
Product Name:1H-1,2,3-Triazole, 4-[2-(4-methoxyphenyl)ethynyl]-1-(phenylmethyl)-
CAS No:920282-82-2
MF:C18H15N3O
MW:289.331203699112
CID:758401
PubChem ID:71424296
Update Time:2025-04-19
1H-1,2,3-Triazole, 4-[2-(4-methoxyphenyl)ethynyl]-1-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole
- 1H-1,2,3-Triazole, 4-[2-(4-methoxyphenyl)ethynyl]-1-(phenylmethyl)-
- 1-benzyl-4-({4-methoxyphenyl}ethynyl)-4,5-dihydro-1H-1,2,3-triazole
- DTXSID40843094
- 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole
- 920282-82-2
-
- Inchi: 1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3
- InChI Key: FPJJWELIFMJLMY-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(C#CC2=CN(CC3C=CC=CC=3)N=N2)=CC=1
Computed Properties
- Exact Mass: 289.121512110g/mol
- Monoisotopic Mass: 289.121512110g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 399
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 39.9Ų
1H-1,2,3-Triazole, 4-[2-(4-methoxyphenyl)ethynyl]-1-(phenylmethyl)- Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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